molecular formula C18H23N5O2 B1664767 1H-Purine-2,6-dione, 7-(2-(ethylamino)ethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)- CAS No. 80296-67-9

1H-Purine-2,6-dione, 7-(2-(ethylamino)ethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-

Cat. No. B1664767
CAS RN: 80296-67-9
M. Wt: 341.4 g/mol
InChI Key: DWVLBZMSEOBQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AC-119 is a bamifylline metabolite in human plasma. It has been shown to induce apoptosis in cancer cells while having no effect on health cells in humans.

Scientific Research Applications

Synthesis of New Ring Systems

1H-Purine-2,6-dione derivatives have been used in the synthesis of new ring systems like thiadiazepino-purines. For instance, a study by Hesek and Rybár (1994) described the synthesis of thiadiazepino-purine derivatives, showcasing the chemical versatility and potential for creating novel compounds (Hesek & Rybár, 1994).

Development of Receptor Ligands

These compounds have also been researched for developing receptor ligands, particularly for serotonin receptors. Chłoń-Rzepa et al. (2013) explored 8-aminoalkyl derivatives of purine-2,6-dione with various substituents, investigating their affinity and pharmacological properties, particularly as potential 5-HT receptor ligands (Chłoń-Rzepa et al., 2013).

Crystal Structure Analysis

The study of the crystal structures of these compounds, like doxofylline, has provided insights into their intermolecular interactions. Chen et al. (2007) analyzed doxofylline's crystal structure, highlighting its potential for further chemical exploration (Chen et al., 2007).

Exploration of Biological Activities

Research has also focused on exploring the biological activities of these derivatives. Hayallah and Famulok (2007) synthesized trisubstituted purine-2,6-diones and thiazolo-purines, investigating their potential biological activities (Hayallah & Famulok, 2007).

Intermolecular Interaction Studies

Shukla et al. (2020) conducted a detailed analysis of intermolecular interactions in a xanthine derivative, providing insights that could aid in the design of new materials (Shukla et al., 2020).

properties

IUPAC Name

8-benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-4-19-10-11-23-14(12-13-8-6-5-7-9-13)20-16-15(23)17(24)22(3)18(25)21(16)2/h5-9,19H,4,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVLBZMSEOBQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230215
Record name AC 119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Purine-2,6-dione, 7-(2-(ethylamino)ethyl)-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)-

CAS RN

80296-67-9
Record name AC 119
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080296679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AC 119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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